

An In-depth Technical Guide to Homoveratric Acid Ethyl Ester

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 3,4-dimethoxyphenylacetate*

Cat. No.: *B102177*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homoveratric acid ethyl ester, also known as ethyl 2-(3,4-dimethoxyphenyl)acetate, is an organic compound with potential applications in pharmaceutical research and development. This document provides a comprehensive overview of its chemical properties, synthesis, and spectral characterization. While specific biological activities and mechanisms of action are still under investigation, this guide consolidates the available technical data to serve as a foundational resource for scientific professionals.

Chemical and Physical Properties

Homoveratric acid ethyl ester is the ethyl ester derivative of homoveratric acid. Its core structure consists of a benzene ring substituted with two methoxy groups and an ethyl acetate group.

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₆ O ₄	[1][2]
Molecular Weight	224.25 g/mol	[1][2]
CAS Number	18066-68-7	[1][2]
IUPAC Name	ethyl 2-(3,4-dimethoxyphenyl)acetate	[2]
Synonyms	Ethyl 3,4-dimethoxyphenylacetate, Homoveratric acid ethyl ester, Ethyl dimethoxyphenylacetate, Benzeneacetic acid, 3,4-dimethoxy-, ethyl ester	[1][3]
Appearance	White to off-white solid (for the parent acid)	[4]
Boiling Point	159-160 °C at 4 mmHg	[3]
Melting Point	96-99 °C (for the parent acid, homoveratric acid)	[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of homoveratric acid ethyl ester.

Mass Spectrometry

The electron ionization mass spectrum of homoveratric acid ethyl ester shows a molecular ion peak corresponding to its molecular weight.

m/z	Interpretation
224	Molecular ion [M] ⁺
151	Fragment ion [M - OCH ₂ CH ₃ - CO] ⁺

Infrared (IR) Spectroscopy

The infrared spectrum of homoveratric acid ethyl ester would exhibit characteristic absorption bands for its functional groups.

Wavenumber (cm ⁻¹)	Functional Group Vibration
~1735	C=O (ester) stretch
~1250 and ~1100	C-O (ester) stretch
~2975-2845	C-H (aliphatic) stretch
~1600	C=C (aromatic) stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. While a specific spectrum for the ethyl ester is not readily available in the provided search results, expected chemical shifts can be inferred.

¹H NMR (Expected Chemical Shifts)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~6.8	m	3H	Aromatic protons
~4.1	q	2H	-O-CH ₂ -CH ₃
~3.8	s	6H	Two -OCH ₃ groups
~3.5	s	2H	-CH ₂ - adjacent to the aromatic ring
~1.2	t	3H	-O-CH ₂ -CH ₃

¹³C NMR (Expected Chemical Shifts)

Chemical Shift (δ , ppm)	Assignment
~172	C=O (ester)
~149, ~148	Aromatic carbons attached to $-\text{OCH}_3$
~127	Quaternary aromatic carbon
~121, ~112, ~111	Aromatic CH carbons
~61	$-\text{O}-\text{CH}_2-\text{CH}_3$
~56	Two $-\text{OCH}_3$ carbons
~41	$-\text{CH}_2-$ adjacent to the aromatic ring
~14	$-\text{O}-\text{CH}_2-\text{CH}_3$

Synthesis of Homoveratric Acid Ethyl Ester

The primary method for synthesizing homoveratric acid ethyl ester is through the Fischer-Speier esterification of homoveratric acid with ethanol in the presence of an acid catalyst.[\[6\]](#)[\[7\]](#)

Experimental Protocol: Fischer-Speier Esterification

This protocol is a generalized procedure based on the principles of Fischer esterification.

Materials:

- Homoveratric acid (1 equivalent)
- Absolute ethanol (large excess, can be used as solvent)
- Concentrated sulfuric acid (catalytic amount)
- Sodium bicarbonate solution (saturated)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate

- Dichloromethane or other suitable organic solvent

Procedure:

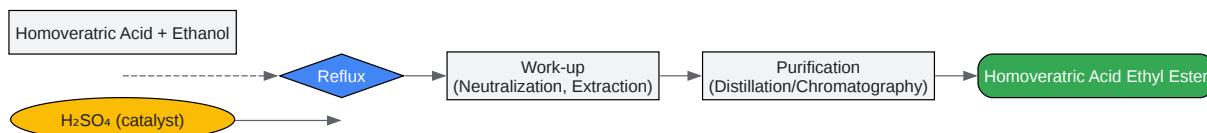
- In a round-bottom flask, dissolve homoveratric acid in a large excess of absolute ethanol.
- Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
- Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol under reduced pressure.
- Dissolve the residue in an organic solvent such as dichloromethane and transfer it to a separatory funnel.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl homoveratrate.
- The crude product can be purified by column chromatography or distillation under reduced pressure.

A microwave-assisted synthesis has also been reported, which can significantly reduce the reaction time.^[8] In this method, a mixture of 3,4-dimethoxyphenylacetic acid and ethanol is irradiated in a microwave reactor.^[8]

Biological Activity and Applications in Drug Development

While specific biological activities for homoveratric acid ethyl ester are not extensively documented in the provided search results, related compounds and extracts containing esters

have shown various biological effects. Esters are often explored in drug development as prodrugs to enhance the pharmacokinetic properties of a parent compound.[9]

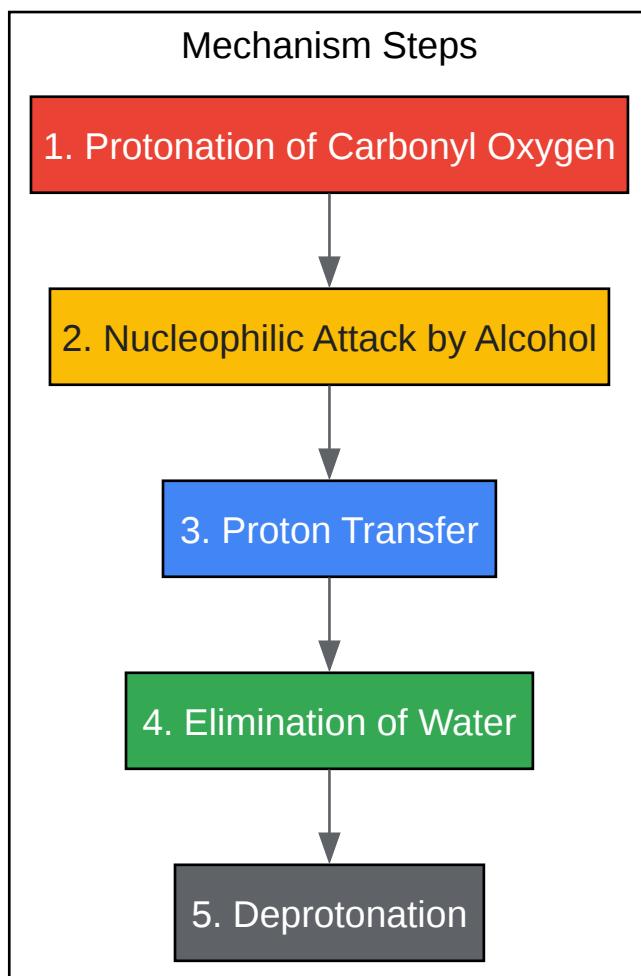

Ethyl acetate extracts of various plants have demonstrated antioxidant, anti-inflammatory, and antimicrobial properties.[10][11] For instance, the phenolic compound ethyl 3,4-dihydroxybenzoate has been shown to potentiate antibiotic activity by inhibiting bacterial efflux pumps.[12]

Homoveratric acid itself is a metabolite of dopamine and has been noted to inhibit brain mitochondrial respiration.[4][13] The ethyl ester derivative could be a subject of future research to explore if it retains or modifies this activity, potentially with improved cell permeability.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of homoveratric acid ethyl ester via Fischer esterification.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of homoveratric acid ethyl ester.

Fischer Esterification Mechanism

The mechanism of the Fischer esterification involves several key steps, as depicted below.

[Click to download full resolution via product page](#)

Caption: Key steps in the Fischer-Speier esterification mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 3,4-dimethoxyphenyl acetate [webbook.nist.gov]
- 2. Ethyl 3,4-dimethoxyphenylacetate | C₁₂H₁₆O₄ | CID 87441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl 3,4-dimethoxyphenylacetate, 98%, Thermo Scientific 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. (3,4-Dimethoxyphenyl)acetic acid | C10H12O4 | CID 7139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ETHYL 3,4-DIMETHOXYPHENYLACETATE | 18066-68-7 [chemicalbook.com]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. Biological activities of ethyl acetate extract of different parts of *Hyssopus angustifolius* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. (3,4-Dimethoxyphenyl)acetic acid | 93-40-3 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Homoveratric Acid Ethyl Ester]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102177#what-is-homoveratric-acid-ethyl-ester]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com